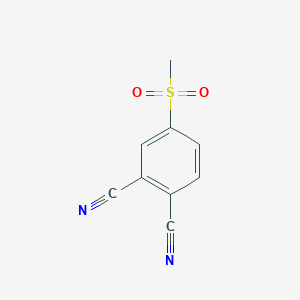
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound with a benzene ring substituted with a methanesulfonyl group and two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene derivatives followed by cyanation
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, nitration, and subsequent reduction and cyanation steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the cyano groups. The compound can participate in various chemical pathways, including electrophilic and nucleophilic reactions, depending on the conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dicyanobenzene: Similar structure but lacks the methanesulfonyl group.
4-Methanesulfonyl-1,2-dimethylbenzene: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of both the methanesulfonyl group and the cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
118425-45-9 |
|---|---|
Formule moléculaire |
C9H6N2O2S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-methylsulfonylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2S/c1-14(12,13)9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3 |
Clé InChI |
DQFDXWWVUWSGSI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
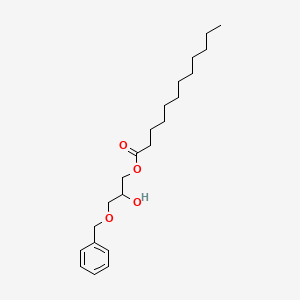
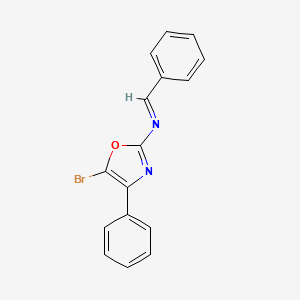
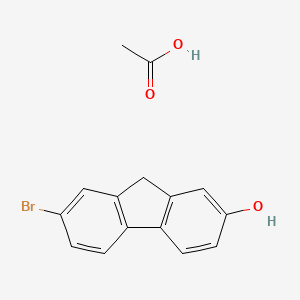
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
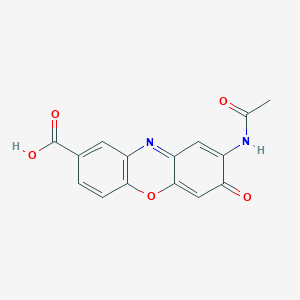
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)

![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
